An In-depth Technical Guide to 1,5-Anhydro-2,6-dideoxy-hexitol
An In-depth Technical Guide to 1,5-Anhydro-2,6-dideoxy-hexitol
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,5-anhydro-2,6-dideoxy-hexitol, a saturated pyranoid ring system that serves as a core scaffold in various biologically significant molecules. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its structure, nomenclature, physicochemical characteristics, and spectroscopic profile. Furthermore, it explores the synthesis of related compounds and highlights its pivotal role as a building block in medicinal chemistry, particularly in the development of novel therapeutics and modified nucleic acids. The guide includes detailed data tables, visualizations of key structures and workflows, and established protocols to facilitate its practical application in a laboratory setting.
Introduction and Nomenclature
1,5-Anhydro-2,6-dideoxy-hexitol is a hexitol derivative characterized by an oxygen-containing six-membered ring (an oxane structure) and the absence of hydroxyl groups at the C2 and C6 positions. This structure is foundational to a class of deoxysugars that are integral components of numerous natural products, including cardiac glycosides and antibiotics.[1] Their biological activity is often profoundly influenced by the nature and stereochemistry of these sugar moieties.[1]
The nomenclature can vary depending on the specific stereoisomer and context:
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Common Synonyms: 2-Methyltetrahydro-2H-pyran-3,4-diol, 2,6-Anhydro-1,5-dideoxyhexitol[3]
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CAS Registry Number: The most general, non-stereospecific structure is registered under CAS No. 53951-42-1.[2]
The stereochemistry at positions C3, C4, and C5 (relative to the C2 methyl group) dictates the specific isomer, such as arabino, lyxo, ribo, or xylo. For instance, the L-arabino configuration is a key component in the synthesis of L-Hexitol Nucleic Acids (L-HNA), which are investigated for their unique base-pairing properties.[4]
Physicochemical and Computed Properties
The fundamental properties of the parent compound, 1,5-anhydro-2,6-dideoxy-hexitol, are critical for its handling, formulation, and application in synthetic chemistry. The data presented below has been compiled from authoritative chemical databases.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | PubChem[2] |
| Molecular Weight | 132.16 g/mol | PubChem[2] |
| Exact Mass | 132.078644241 Da | PubChem[2] |
| CAS Number | 53951-42-1 | PubChem[2] |
| Topological Polar Surface Area | 49.7 Ų | PubChem[2] |
| XLogP3-AA (LogP) | -0.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
These properties indicate a relatively small, polar molecule with good solubility in protic solvents, a common characteristic for carbohydrate derivatives. Its low LogP value suggests high hydrophilicity.
Spectroscopic Characterization
The structural elucidation of 1,5-anhydro-2,6-dideoxy-hexitol and its derivatives relies heavily on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the connectivity and stereochemistry of the pyranoid ring.
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¹H NMR: Proton NMR spectra reveal the chemical shifts and coupling constants of the protons on the ring. The multiplicity of the signals for H3, H4, and H5, along with their coupling constants, is crucial for determining their relative stereochemistry (axial vs. equatorial). The methyl group at C6 typically appears as a doublet in the upfield region.
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¹³C NMR: The carbon spectrum for the parent compound shows six distinct signals corresponding to the six carbon atoms.[3] The chemical shift of the C6 methyl group is characteristically upfield, while the oxygen-linked carbons (C1, C3, C4, C5) are found further downfield.
For related 2-deoxy sugar derivatives, NMR studies have confirmed that the pyranose ring predominantly adopts a stable ⁴C₁ chair conformation.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For the parent compound, GC-MS data is available, which helps in identifying the molecule in complex mixtures.[2][3] High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.[2]
Infrared (IR) Spectroscopy
The IR spectrum is characterized by a strong, broad absorption band in the 3300-3500 cm⁻¹ region, indicative of the O-H stretching vibrations of the two hydroxyl groups. Strong absorptions in the 1000-1200 cm⁻¹ range are characteristic of C-O stretching vibrations within the pyranoid ring and alcohol functionalities.[2]
Synthesis and Reactivity
The 1,5-anhydro-2,6-dideoxy-hexitol scaffold is typically accessed through multi-step syntheses starting from more common carbohydrates.
General Synthetic Strategies
The synthesis of 2,6-dideoxyhexoses often begins with readily available monosaccharides like D-galactose.[6] A general workflow involves:
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Protection: Selective protection of hydroxyl groups that are to be retained.
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Deoxygenation: Conversion of specific hydroxyl groups into good leaving groups (e.g., tosylates, triflates) followed by reductive cleavage. The deoxygenation at C6 is often achieved via formation of a terminal halide or sulfonate ester followed by reduction. The C2 deoxygenation is more complex and can be achieved through methods like the Barton-McCombie deoxygenation or by starting with a glycal (an unsaturated sugar).
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Deprotection: Removal of the protecting groups to yield the final product.
The diagram below illustrates a conceptual workflow for the synthesis of a 2,6-dideoxyhexose derivative from a standard hexose.
Caption: Conceptual workflow for dideoxysugar synthesis.
Key Reactions
The hydroxyl groups at C3 and C4 are the primary sites for further chemical modification. They can undergo:
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Glycosylation: Acting as nucleophiles, they can be coupled with activated sugar donors (glycosyl donors) to form oligosaccharides. Bis-thiourea catalysts have been shown to be effective in promoting β-selective 2,6-dideoxyglucosylations.[7]
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Esterification and Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides to introduce various functional groups, altering the molecule's solubility and biological properties.
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Nucleophilic Substitution: Conversion of the hydroxyls into leaving groups allows for the introduction of other functionalities, such as amines or halogens, which is a key step in creating analogues for drug discovery.[8]
Applications in Research and Drug Development
The 1,5-anhydro-2,6-dideoxy-hexitol core is of significant interest to medicinal chemists and chemical biologists.
Role in Bioactive Natural Products
2,6-Dideoxyhexoses are found in a wide array of antibiotics and antitumor compounds.[1] They are crucial for the biological activity of these molecules, often mediating the specific interactions with cellular targets like DNA or enzymes.[1] Combinatorial biosynthesis has been used to create "unnatural" gene clusters to produce novel glycosylated compounds containing these sugars for drug screening.[1]
Building Blocks for Modified Nucleic Acids
One of the most promising applications is in the synthesis of modified oligonucleotides. Hexitol Nucleic Acids (HNA), where the natural furanose ring of DNA/RNA is replaced by a six-membered 1,5-anhydrohexitol scaffold, exhibit unique properties. Oligonucleotides made from the L-enantiomer of anhydro-arabino-hexitol (L-HNA) have been shown to form stable duplexes with complementary DNA and RNA strands.[4] Interestingly, these duplexes can adopt a left-handed helical structure, which is a significant deviation from the right-handed helix of natural DNA.[4] This makes them valuable tools for antisense therapy, diagnostics, and nanotechnology.
The diagram below illustrates the relationship of the hexitol scaffold to HNA and its therapeutic potential.
Caption: Role of the hexitol scaffold in HNA development.
Experimental Protocols
The following section provides an example protocol for a common reaction involving anhydrohexitol derivatives, based on procedures described in the literature for related compounds.[9]
Protocol: Deprotection of a Benzylidene Acetal
This protocol describes the acidic removal of a 4,6-O-benzylidene protecting group, a common step in hexitol chemistry to liberate the C4 and C6 hydroxyl groups for further functionalization.
Materials:
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1,5-Anhydro-4,6-O-benzylidene-2-deoxy-D-arabino-hexitol derivative
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80% Aqueous Acetic Acid (HOAc)
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Methanol (MeOH)
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Dichloromethane (CH₂Cl₂)
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Silica Gel for column chromatography
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Round bottom flask, magnetic stirrer, heating mantle/oil bath
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Rotary evaporator
Procedure:
-
Dissolution: Dissolve the benzylidene-protected hexitol (e.g., 5.0 mmol) in 100 mL of 80% aqueous acetic acid in a 250 mL round bottom flask.
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Reaction: Stir the solution at room temperature overnight (approx. 16 hours).
-
Heating (Optional): To drive the reaction to completion, gently heat the mixture to 60°C and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetic acid and water. The residue will be an oil or semi-solid.
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Purification: Purify the crude residue by silica gel column chromatography. A typical eluent system for this type of polar compound is a gradient of methanol in dichloromethane (e.g., starting from 2% MeOH in CH₂Cl₂ and increasing to 10%).
-
Isolation: Collect the fractions containing the desired product (as identified by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield the deprotected diol.
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Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.
References
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PubChem Compound Summary for CID 2734733, L-arabino-Hex-1-enitol, 1,5-anhydro-2,6-dideoxy-, diacetate. National Center for Biotechnology Information. (n.d.). Retrieved March 7, 2026, from [Link]
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Catana, C., et al. (2009). Synthesis and base pairing properties of 1',5'-anhydro-L-hexitol nucleic acids (L-HNA). PubMed Central. Retrieved March 7, 2026, from [Link]
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PubChem Compound Summary for CID 548231, Hexitol, 1,5-anhydro-2,6-dideoxy-. National Center for Biotechnology Information. (n.d.). Retrieved March 7, 2026, from [Link]
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Lombó, F., et al. (2006). Combinatorial Biosynthesis of Antitumor Deoxysugar Pathways in Streptomyces griseus: Reconstitution of “Unnatural Natural Gene Clusters” for the Biosynthesis of Four 2,6-d-Dideoxyhexoses. Applied and Environmental Microbiology, 72(10), 6470-6480. Retrieved March 7, 2026, from [Link]
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Rosemeyer, H., & Seela, F. (1998). Base pairing of anhydrohexitol nucleosides with 2,6-diaminopurine, 5-methylcytosine and uracil as base moiety. Nucleic Acids Research, 26(7), 1757–1764. Retrieved March 7, 2026, from [Link]
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Beattie, D., et al. (2018). Examples of 2,6-dideoxyhexoses. ResearchGate. Retrieved March 7, 2026, from [Link]
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PubChem Compound Summary for CID 137348468, 1',5'-Anhydro-2',3'-dideoxy-2'-(guanin-9-YL)-6'-O-phosphoryl-D-arabino-hexitol. National Center for Biotechnology Information. (n.d.). Retrieved March 7, 2026, from [Link]
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Hexitol, 1,5-anhydro-2,6-dideoxy-. SpectraBase. (n.d.). Retrieved March 7, 2026, from [Link]
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2,6-Anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate. SIELC Technologies. (2018). Retrieved March 7, 2026, from [Link]
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2,6-Anhydro-5-deoxy-D-arabino-hex-5-enitol. BuyersGuideChem. (n.d.). Retrieved March 7, 2026, from [Link]
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Wawrzyniak, P., et al. (2021). Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose. Molecules, 26(7), 2025. Retrieved March 7, 2026, from [Link]
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El-Badri, M. H., & Schmidt, R. R. (1998). Practical synthesis of 2,6-dideoxy-D-lyxo-hexose ("2-deoxy-D-fucose") from D-galactose. Carbohydrate Research, 310(4), 223-228. Retrieved March 7, 2026, from [Link]
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1,5-anhydro-2-deoxy-2-(uracil-1-yl)-D-altro-hexitol. HKR Biotechlabs. (n.d.). Retrieved March 7, 2026, from [Link]
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Synthesis of amino-1,4-anhydro-D-pentitols and amino-1,5-anhydro-D-hexitols with the arabino configuration from (R)-glycidol. ResearchGate. (2013). Retrieved March 7, 2026, from [Link]
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Petersen, K. S., & Jacobsen, E. N. (2018). β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations Catalyzed by Bis-Thioureas. PubMed Central. Retrieved March 7, 2026, from [Link]
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